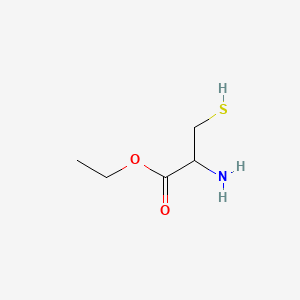

Ethyl 2-amino-3-sulfanylpropanoate

Description

Structure

3D Structure

Properties

CAS No. |

69685-04-7 |

|---|---|

Molecular Formula |

C5H11NO2S |

Molecular Weight |

149.21 g/mol |

IUPAC Name |

ethyl 2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3 |

InChI Key |

YVKSGVDJQXLXDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CS)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 3 Sulfanylpropanoate and Its Precursors

Classical and Modern Esterification Approaches to Cysteine Derivatives

Esterification of cysteine is a fundamental transformation for producing derivatives like Ethyl 2-amino-3-sulfanylpropanoate. These esters are valuable as intermediates in peptide synthesis and as therapeutic agents themselves. rsc.orgnih.govnih.gov The primary challenge in these syntheses is the chemoselectivity, given the nucleophilic nature of both the amino and thiol groups, which can compete with the desired esterification of the carboxyl group. mdpi.com

Direct esterification, often referred to as Fischer esterification, is a common method for synthesizing amino acid esters. This approach involves reacting the amino acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst. chadsprep.com The acid protonates the carboxylic acid's carbonyl group, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgyoutube.com

Commonly used acid catalysts for this transformation include hydrogen chloride (generated in situ from thionyl chloride or acetyl chloride), and sulfuric acid. acs.orgchemicalbook.com For instance, L-cysteine can be reacted with ethanol (B145695) while thionyl chloride is added dropwise at low temperatures. The reaction mixture is then typically refluxed for several hours to drive the reaction to completion. chemicalbook.com The product is usually isolated as the hydrochloride salt, which improves its stability and handling. nih.govchemicalbook.com

A study on the esterification of various amino acids in a thin film using sulfuric acid as a catalyst highlighted that the reaction is promoted by the pneumatic spray of an electrospray ionization (ESI) source and reaches maximum efficiency at elevated temperatures (e.g., 70 °C). acs.org While this study focused on methyl esters, the principles are directly applicable to the synthesis of ethyl esters.

Table 1: Conditions for Direct Acid-Catalyzed Esterification of L-Cysteine

| Catalyst | Alcohol | Reaction Conditions | Product Form | Reference |

|---|---|---|---|---|

| Thionyl Chloride | Ethanol | Ice-water bath, then reflux for 12h | Hydrochloride salt | chemicalbook.com |

| Sulfuric Acid | Methanol (B129727) | Thin film deposition, 70°C | Methyl ester | acs.org |

Note: The table presents examples of direct esterification conditions for cysteine and related molecules.

To circumvent the harsh conditions of direct acid catalysis, alternative methods involving activated esters and transesterification have been developed.

Activated Ester Strategies: An active ester is a highly reactive ester that readily undergoes nucleophilic attack. wikipedia.org In this context, the carboxylic acid group of a protected cysteine derivative is first converted into an activated ester. This activated intermediate then reacts with ethanol under mild conditions to form the desired ethyl ester. Common activating agents include N-hydroxysuccinimide (NHS) and pentafluorophenol. wikipedia.orgorganic-chemistry.org A general method involves treating the carboxylic acid with a combination of reagents like triphenylphosphine, iodine, and a base in the presence of the activating group (e.g., N-hydroxysuccinimide). organic-chemistry.org This approach avoids strong acids and high temperatures, offering better compatibility with sensitive functional groups. organic-chemistry.org The synthesis of N-oleyl-L-cysteine, for example, proceeds through the formation of a stable N-hydroxysuccinimide ester of oleic acid, which then reacts with the amino group of L-cysteine. mdpi.com A similar strategy could be adapted where an N-protected cysteine is activated and then reacted with ethanol.

Transesterification Strategies: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgwikipedia.org For example, L-cysteine methyl ester could be converted to this compound by heating it in an excess of ethanol with a catalytic amount of acid or base. wikipedia.orgmasterorganicchemistry.com The use of a large excess of ethanol helps to shift the equilibrium towards the formation of the ethyl ester, often by allowing the more volatile methanol by-product to be removed by distillation. wikipedia.org The mechanism involves nucleophilic attack of the alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate that can then eliminate the original alkoxy group. wikipedia.orgmasterorganicchemistry.com

Due to the high reactivity of the thiol and amino groups, protecting-group chemistry is essential for the selective and high-yield synthesis of this compound. rsc.orgorganic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting, and it can be removed later in the synthetic sequence. organic-chemistry.org

Trityl (Trt): A bulky group that is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). peptide.comnih.gov

Acetamidomethyl (Acm): Stable to the acidic conditions used for Trt removal but can be cleaved with mercury(II) or iodine. peptide.comnih.gov

tert-Butyl (tBu): A robust group that is stable to many reaction conditions but requires strong acid or reducing agents for removal. peptide.com

4-Methoxybenzyl (Mpm) and 4-Methoxytrityl (Mmt): Acid-labile groups that offer varying degrees of sensitivity to acid, allowing for selective deprotection. peptide.com

Amino Protection: The amino group is typically protected as a carbamate (B1207046). The most common N-protecting groups in peptide chemistry are:

9-Fluorenylmethoxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., with piperidine). rsc.org

tert-Butoxycarbonyl (Boc): Removed under acidic conditions (e.g., with TFA). rsc.org

In a typical protection-group mediated synthesis, a fully protected cysteine derivative (e.g., N-Boc-S-Trt-L-cysteine) would first be synthesized. The free carboxylic acid of this protected monomer would then be esterified with ethanol using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or via an activated ester method. Finally, the protecting groups would be removed to yield this compound, often as its salt. prepchem.com

Table 2: Common Protecting Groups for Cysteine Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Thiol (Sulfhydryl) | Trityl | Trt | Acid (e.g., TFA) | peptide.comnih.gov |

| Thiol (Sulfhydryl) | Acetamidomethyl | Acm | Iodine, Mercury(II) acetate | nih.gov |

| Thiol (Sulfhydryl) | tert-Butyl | tBu | Strong acid | peptide.com |

| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | rsc.org |

Chemoenzymatic and Biocatalytic Syntheses of Cysteine Esters

Biocatalysis offers a powerful alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes to perform transformations under mild, environmentally friendly conditions. acsgcipr.org Hydrolase enzymes, such as lipases, esterases, and proteases, are particularly well-suited for ester synthesis and hydrolysis. acsgcipr.orgntu.ac.uk

The synthesis of amino acid esters can be achieved through chemoenzymatic polymerization (CEP), where proteases catalyze the formation of peptide bonds from amino acid esters in aqueous media. nih.gov For example, papain has been used to polymerize L-serine ethyl ester, and α-chymotrypsin has been used for the synthesis of poly-L-cysteine, demonstrating the ability of these enzymes to recognize and react with cysteine esters. nih.gov These processes can often be conducted without the need for side-chain protection due to the inherent regio- and stereoselectivity of the enzymes. nih.gov The reverse reaction, enzymatic ester synthesis, can be favored by controlling reaction conditions, such as reducing the water activity by using organic solvents or biphasic systems. acsgcipr.org

While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis strongly support its feasibility. Lipases, which are commonly used for transesterification and esterification, could potentially catalyze the reaction between L-cysteine and ethanol. Furthermore, research into the biosynthetic pathways of cysteine itself, such as the conversion of O-acetylserine to cysteine by O-acetylserine sulfhydrylase, opens up possibilities for engineered enzymatic cascades to produce cysteine derivatives. nih.gov

Emerging Green Chemistry Pathways for Sustainable Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.comnih.gov These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

For the synthesis of this compound, several green approaches can be envisioned:

Biocatalysis: As discussed previously, using enzymes as catalysts is a cornerstone of green chemistry. It involves mild reaction conditions (neutral pH, ambient temperature), aqueous solvents, and biodegradable catalysts, leading to less energy consumption and waste. acsgcipr.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced energy input. derpharmachemica.com A study on the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate derivatives demonstrated the effectiveness of both ultrasound and microwave-assisted methods compared to conventional heating. derpharmachemica.com These techniques could be applied to the direct esterification of cysteine.

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids is a key green chemistry goal. The development of water-compatible synthetic methods, such as chemoenzymatic synthesis, is particularly attractive. nih.gov

The integration of biocatalytic methods with process intensification technologies like microwave or flow chemistry represents a promising frontier for the sustainable production of this compound and other valuable cysteine derivatives.

Advanced Chemical Reactivity and Transformation Pathways of Ethyl 2 Amino 3 Sulfanylpropanoate

Elucidating Amine-Mediated Reactions

The primary amine group in Ethyl 2-amino-3-sulfanylpropanoate serves as a key reactive center for a variety of functionalization and cyclization strategies. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, enabling the synthesis of a wide range of derivatives and complex molecular architectures.

N-Functionalization Strategies (e.g., Acylation, Alkylation)

The nucleophilic nature of the amino group readily permits N-functionalization through reactions such as acylation and alkylation.

N-Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, leads to the formation of N-acyl derivatives. For instance, N-acetylation can be achieved using acetyl chloride or acetic anhydride (B1165640). This reaction is fundamental in peptide chemistry and for the introduction of protecting groups. A notable example is the synthesis of N-Acetyl-L-cysteine ethyl ester (NACET), a more lipophilic and cell-permeable derivative of N-acetylcysteine (NAC) nih.govnih.govwikipedia.org. The esterification of NAC to produce NACET significantly enhances its pharmacokinetic properties nih.govwikipedia.org.

N-Alkylation: While less common for this specific molecule in available literature, the amino group can undergo alkylation with alkyl halides or other electrophilic alkylating agents. These reactions typically require careful control of conditions to avoid over-alkylation and to manage the reactivity of the thiol group.

Table 1: Examples of N-Functionalization Reactions To view the data, click on the table cells.

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetyl Chloride | N-Acetyl-cysteine ethyl ester |

| N-Acylation | Benzoyl Chloride | N-Benzoyl-cysteine ethyl ester |

| N-Alkylation | Methyl Iodide | N-Methyl-cysteine ethyl ester |

Cyclization Reactions Involving the Amino Group

The bifunctional nature of this compound, possessing both an amino and a thiol group, makes it an ideal precursor for the synthesis of heterocyclic compounds, most notably thiazolidine (B150603) derivatives.

The condensation reaction between this compound (or cysteine itself) and aldehydes or ketones is a well-established method for the synthesis of 2-substituted or 2,2-disubstituted thiazolidine-4-carboxylic acid derivatives organic-chemistry.orgmasterorganicchemistry.comnih.govnih.govrsc.orgscivast.com. This reaction proceeds through the initial formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular cyclization involving the nucleophilic thiol group masterorganicchemistry.com.

For example, the reaction of L-cysteine with various aldehydes can produce thiazolidine-4-carboxylic acids rsc.orgscivast.com. Similarly, condensation of cysteine with ethyl pyruvate (B1213749) yields 2-methyl-thiazolidine-2,4-dicarboxylic acid 2-ethyl ester organic-chemistry.orgnih.gov. These thiazolidine derivatives are stable precursors of cysteine and have applications as skin-whitening agents and in suppressing eumelanin production organic-chemistry.orgnih.gov. The stereochemistry of these reactions can be influenced by the reaction conditions, sometimes leading to a mixture of diastereomers masterorganicchemistry.com.

Amide Bond Formation in Complex Molecule Synthesis

The amino group of this compound can participate in amide bond formation, a cornerstone reaction in the synthesis of peptides and other complex molecules researchgate.netresearchgate.net. In these reactions, the amino group acts as a nucleophile, attacking an activated carboxylic acid derivative.

Peptide coupling reagents are commonly employed to facilitate this transformation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of this compound. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization researchgate.netresearchgate.net.

The general scheme for amide bond formation involves the reaction of a protected amino acid (with an activated carboxyl group) with the free amino group of this compound. This process is iterative in solid-phase peptide synthesis, allowing for the construction of complex peptide chains nih.gov.

Exploring Thiol-Based Transformations

The sulfanyl group of this compound is a highly reactive nucleophile and is susceptible to a range of transformations, including oxidation, reduction, and alkylation.

Selective Oxidation and Reduction of the Sulfanyl Group (e.g., Disulfide Formation)

The thiol group can be selectively oxidized to various oxidation states. Mild oxidation leads to the formation of a disulfide bond, linking two molecules of this compound to form the corresponding cystine diethyl ester. This dimerization is a common reaction for thiols and is often reversible upon treatment with a reducing agent mdpi.com. The formation of disulfide bridges is a critical aspect of protein structure and stability mdpi.com.

Further oxidation under stronger conditions can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The selective oxidation of sulfides to sulfoxides is a synthetically useful transformation, and various reagents and catalysts have been developed for this purpose, including hydrogen peroxide with a phosphomolybdate hybrid catalyst acsgcipr.org.

Conversely, the disulfide bond can be reduced back to the free thiol using various reducing agents. Common laboratory reagents for disulfide reduction include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) scivast.comresearchgate.net.

S-Alkylation and Thioether Linkage Formation

The thiol group is a potent nucleophile and readily undergoes S-alkylation upon reaction with electrophiles such as alkyl halides. This reaction leads to the formation of a stable thioether linkage. The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol, drives these reactions masterorganicchemistry.com.

S-alkylation is a versatile method for modifying cysteine residues in peptides and proteins. For instance, alkylation of cysteine with acrylamide yields a stable thioether derivative that is useful in protein sequencing. The formation of thioether bonds is a key reaction in various biological processes and in the synthesis of modified peptides and other biomolecules.

Table 2: Summary of Thiol-Based Transformations To view the data, click on the table cells.

| Transformation | Reagent/Condition | Product Functional Group |

| Disulfide Formation | Mild Oxidizing Agent (e.g., I2, air) | Disulfide (-S-S-) |

| Disulfide Reduction | Reducing Agent (e.g., DTT, TCEP) | Thiol (-SH) |

| S-Alkylation | Alkyl Halide (e.g., CH3I) | Thioether (-S-CH3) |

| Oxidation to Sulfoxide | H2O2/Catalyst | Sulfoxide (-SO-) |

Click Chemistry Applications Utilizing the Thiol Moiety

The thiol group of this compound is a versatile functional handle for a variety of chemical transformations, most notably "click chemistry" reactions. These reactions are characterized by their high efficiency, mild reaction conditions, and selectivity, making them ideal for applications in bioconjugation and materials science. nih.govmdpi.commdpi.com The most prominent click reactions involving the thiol moiety are the thiol-ene and thiol-yne reactions.

The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene. nih.govnih.gov This reaction can be initiated by light (photo-click) or a radical initiator. rsc.org It is a highly efficient method for forming carbon-sulfur bonds and has been utilized for peptide cyclization, the synthesis of dendrimers, and the formation of polymeric networks. nih.govnih.gov For instance, the thiol group of a cysteine derivative can react with an alkene to form a stable thioether linkage. researchgate.netacs.org This strategy has been employed for the on-resin macrocyclization of peptides, where a cysteine residue provides the thiol functionality. nih.gov

The thiol-yne reaction is the addition of a thiol to an alkyne, which can proceed via a radical or a nucleophilic mechanism. nih.govresearchgate.netresearchgate.netusm.edu This reaction is particularly useful as it can lead to the formation of vinyl sulfide products, which can potentially undergo a second addition with another thiol, leading to dithioether products. nih.gov Thiol-yne chemistry has been applied in the synthesis of stapled peptides and for the functionalization of polymers. nih.govusm.edu

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

|---|---|---|

| Reactants | Thiol + Alkene | Thiol + Alkyne |

| Product | Thioether | Vinyl sulfide (can react further to form a dithioether) |

| Mechanism | Primarily radical-mediated nih.gov | Radical or nucleophilic researchgate.net |

| Applications | Peptide cyclization, polymer networks, bioconjugation nih.govnih.govresearchgate.net | Peptide stapling, polymer modification, synthesis of multifunctional materials nih.govusm.edu |

Applications of Ethyl 2 Amino 3 Sulfanylpropanoate in Targeted Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of ethyl 2-amino-3-sulfanylpropanoate makes it an excellent starting point for asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral product. The presence of orthogonal amino and carboxyl groups, combined with its defined stereochemistry, provides an exceptional framework for constructing complex chiral molecules. mdpi.com Chemists leverage this pre-existing stereocenter to guide the formation of new stereocenters in a predictable manner, bypassing the need for more complex and often less efficient methods of establishing chirality.

A significant application of this compound is in the synthesis of non-natural amino acids (NPAAs) and peptidomimetics. NPAAs are crucial in medicinal chemistry for designing peptide-based therapeutics with enhanced properties, such as increased resistance to enzymatic degradation, improved bioavailability, and altered binding affinities. nih.gov The side chain of ethyl cysteinate can be chemically modified, for instance, through alkylation of the thiol group, to generate a wide array of novel cysteine derivatives that are not found in nature.

Peptidomimetics are compounds designed to replicate the structural and functional aspects of natural peptides. nih.gov They often incorporate non-standard backbones or side chains to enforce specific conformations, such as β-turns, which are critical for biological activity. nih.gov this compound can serve as a foundational element in the multi-step synthesis of these complex mimics. For example, its reactive handles can be used to incorporate the structure into more rigid scaffolds, such as lactams, to reduce conformational flexibility and potentially increase binding affinity to a target protein. nih.govnih.gov The chemical synthesis of NPAAs can be challenging, particularly concerning stereoselectivity, making chiral precursors like ethyl cysteinate highly valuable. nih.gov

Table 1: Synthetic Strategies for Non-Natural Amino Acids & Peptidomimetics

| Target Molecule Type | Synthetic Strategy | Rationale | Relevant Concepts from Literature |

| Non-Natural Amino Acids (NPAAs) | Side-chain modification of a chiral precursor (e.g., alkylation of the thiol group). | To create novel amino acids with unique properties for incorporation into peptides. | Chemical routes include alkylations and side-chain modifications to create synthetic NPAAs. nih.gov |

| Peptidomimetics | Incorporation of the amino acid structure into a rigid scaffold (e.g., a lactam). | To reduce conformational flexibility, decrease the entropic penalty of binding, and improve metabolic stability. nih.gov | De novo asymmetric routes are used to generate lactam-constrained α-amino acid building blocks that enforce specific secondary structures like β-turns. nih.gov |

| Hybrid Peptides | Fusion of key structural elements from different peptide sequences. | To combine the high-affinity binding characteristics of multiple parent peptides into a single, improved inhibitor. nih.gov | A combinatorial process can be used to fuse fragments from different peptidomimetic inhibitors to furnish an improved molecule. nih.gov |

The chiral scaffold of this compound is an ideal starting point for the synthesis of specialized chiral ligands and organocatalysts. The amino and thiol groups are excellent donor atoms for coordinating with metal centers. By modifying these functional groups, chemists can design bidentate (or even tridentate, by involving the ester carbonyl) ligands. When these chiral ligands coordinate to a metal, they create a chiral environment that can direct the outcome of a catalytic reaction, leading to high enantioselectivity. This approach is fundamental to asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically pure product. For instance, chiral ligands are essential in reactions like asymmetric allylations and dihydroxylations. nih.govnih.gov

Strategic Intermediate in Natural Product Total Synthesis

The total synthesis of complex, biologically active natural products is a significant driver of innovation in organic chemistry. nih.gov Many of these natural products are peptides or contain amino acid fragments. This compound, as a derivative of a natural amino acid, is a strategic intermediate for synthesizing natural products that contain a cysteine or a modified cysteine residue. ontosight.ai In the synthesis of complex cyclic peptides, for example, protected amino acid derivatives are sequentially coupled together in either solution-phase or solid-phase synthesis. nih.gov The resulting linear peptide is then cyclized in a key "macrolactonization" step. Having a readily available, stereochemically pure building block like ethyl cysteinate simplifies the synthetic route and ensures the correct stereochemistry in the final product. nih.gov

Fabrication of Complex Molecular Architectures and Scaffolds

Beyond its role in peptide synthesis, this compound is used to fabricate diverse and complex molecular architectures. The "building block approach," where pre-functionalized units are assembled via powerful chemical reactions, is a cornerstone of modern synthesis. nih.gov The distinct reactivity of the amine, thiol, and ester groups in ethyl cysteinate allows for selective, stepwise reactions to build intricate scaffolds.

For example, the nucleophilic thiol can participate in Michael additions or act as a nucleophile in substitution reactions, while the amine can form amides or be used in the construction of nitrogen-containing heterocycles. mdpi.com This versatility allows for the synthesis of tailor-made molecules, including various heterocyclic systems like oxazines or aziridines, from amino acid ester precursors. researchgate.netresearchgate.net The use of chiral Ni(II) complexes of Schiff bases derived from amino acids to perform asymmetric Michael additions further highlights how these building blocks can be used to construct complex chiral molecules with multiple stereocenters. mdpi.com

Table 2: Synthesis of Molecular Scaffolds from Amino Acid-Derived Building Blocks

| Target Scaffold | Key Reaction Type | Description | Relevant Concepts from Literature |

| Diaryl-Substituted Amino Acids | Asymmetric 1,6-Conjugate Addition | A chiral Ni(II) complex of a glycine (B1666218) Schiff base reacts with a diaryl ketone derivative to create a new C-C bond with high diastereoselectivity. mdpi.com | This method was developed for the asymmetric synthesis of tailor-made β,β-diaryl substituted glycine derivatives. mdpi.com |

| Aziridines & Azetidines | Mannich-type Reaction / Cyclization | A chiral sulfinyl imidate building block undergoes a highly diastereoselective reaction with an aldimine, and the product is later cyclized to form strained heterocycles. researchgate.net | α-Chloro-β-amino-N-sulfinylimidates serve as excellent building blocks for the asymmetric synthesis of aziridine (B145994) and azetidine (B1206935) derivatives. researchgate.net |

| 1,3-Benzoxazines | Condensation Reaction | An amino acid ester reacts with a salicylic (B10762653) acid derivative (methyl cyano salicylate) to form the benzoxazine (B1645224) heterocyclic core. researchgate.net | This method was used to synthesize a series of 2-(ethyl amino acid esters)-substituted 1,3-Benzoxazine-4-ones. researchgate.net |

Design and Synthesis of Research Probes and Labeling Reagents

In chemical biology and diagnostics, research probes and labeling reagents are essential tools for studying biological processes. These molecules typically consist of a reactive group for covalent attachment to a target, a linker, and a reporter group (e.g., a fluorophore, a biotin (B1667282) tag). The thiol group of this compound is particularly well-suited for this application. Thiols are known to react selectively with moieties like maleimides and α-halo carbonyls, enabling the specific attachment of the molecule to proteins or other biomolecules.

By chemically modifying ethyl cysteinate, it can be converted into a bifunctional labeling reagent. For example, the amino group could be acylated with a fluorescent dye, while the thiol group is reserved for conjugation to a target protein. Furthermore, the development of "click chemistry" has provided powerful tools for bioconjugation. The thiol or amino group of ethyl cysteinate can be modified to incorporate an alkyne or azide (B81097) handle, turning it into a versatile reagent for copper-catalyzed or strain-promoted cycloaddition reactions, providing a platform for a range of tailored applications in research and diagnostics. nih.gov

Derivatization, Analog Synthesis, and Structure Reactivity Relationship Studies

Synthesis and Conformational Analysis of N-Substituted Derivatives

Modification of the primary amino group, primarily through acylation, is a common strategy to alter the molecule's properties. The most prominent example is the synthesis of N-acetyl-L-cysteine ethyl ester (NACET).

Synthesis: The synthesis of NACET is typically achieved through the N-acetylation of L-cysteine ethyl ester. nih.gov This reaction is generally carried out by treating L-cysteine ethyl ester with acetic anhydride (B1165640) in a suitable solvent like dichloromethane, often under an inert atmosphere to prevent unwanted side reactions. nih.gov The resulting product, NACET, can be purified by methods such as HPLC, which has confirmed chemical purity greater than 99%. nih.gov An alternative, more general approach for creating N-acyl derivatives involves reacting the parent amino acid ester with an acylating agent. chemicalbook.com The esterification of N-acetyl-L-cysteine itself is another route, where the acid is treated with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid to form the corresponding ester. google.com

Table 1: Synthesis of N-Substituted Derivatives

| Derivative Name | Starting Material | Reagent | Key Outcome |

|---|---|---|---|

| N-Acetyl-L-cysteine ethyl ester (NACET) | L-cysteine ethyl ester | Acetic anhydride | Direct N-acetylation of the amino ester. nih.gov |

Preparation and Reactivity Profiling of S-Modified Analogs

The nucleophilic thiol group of ethyl 2-amino-3-sulfanylpropanoate is a primary target for modification, leading to a wide array of S-modified analogs, including S-alkyl, S-aryl, and S-acylated derivatives. These modifications are crucial for studying structure-reactivity relationships.

Preparation: S-alkylation is a fundamental method for modifying the thiol group. nih.govresearchgate.net A straightforward synthesis involves the reaction of cysteine or its esters with alkyl halides. For example, S-allyl cysteine esters are prepared by first synthesizing S-allyl cysteine from cysteine hydrochloride and allyl bromide, followed by esterification with the desired alcohol (e.g., ethanol (B145695), propanol) using thionyl chloride. nih.gov S-arylation can be achieved by reacting cysteine derivatives with aryl halides. google.com More advanced techniques, such as using thianthenium salts as an alkyl source in continuous flow reactors, offer a green and efficient pathway for the S-alkylation of cysteine-containing peptides under mild conditions. rsc.org

Reactivity Profiling: The sulfur atom of cysteine and its esters is highly reactive and susceptible to various redox-based modifications, which are central to its chemical and biological function. nih.gov These oxidative post-translational modifications (Ox-PTMs) include the formation of sulfenic acids, S-nitrosylation (SNO), and S-glutathionylation (SSG). mdpi.comnih.gov S-glutathionylation, the formation of a mixed disulfide with glutathione (B108866), can occur through reactions with oxidized glutathione (GSSG) or S-nitrosoglutathione (GSNO). nih.gov The detection of these modifications often requires specific enrichment strategies, such as using organomercury resins that can capture both nitrosylated and reduced thiols, allowing for their analysis. nih.gov The esterification of the carboxyl group in N-acetylcysteine to form NACET enhances its lipophilicity and cell permeability, which in turn affects the intracellular delivery of cysteine and subsequent reactivity, including its antioxidant potential. mdpi.commedchemexpress.com

Table 2: Examples of S-Modified Analogs and Synthesis Methods

| Analog Type | Synthesis Method | Key Feature |

|---|---|---|

| S-Allyl cysteine ethyl ester | Reaction of S-allyl cysteine with ethanol and thionyl chloride. nih.gov | Introduction of an allyl group to the sulfur atom. |

| S-Aryl cysteine | Reaction of cysteine with an aryl halide. google.com | Attachment of an aromatic ring to the sulfur atom. |

Investigation of Ester-Modified Derivatives

Modifying the ethyl ester group or replacing it with other alkyl or aryl esters can significantly impact the physicochemical properties of the parent compound.

Synthesis: The synthesis of different ester derivatives of cysteine or its N-acetylated form is generally accomplished via Fischer esterification. This involves reacting the amino acid with the corresponding alcohol (e.g., methanol, propanol, butanol) in the presence of an acid catalyst like thionyl chloride or sulfuric acid at controlled temperatures. google.comnih.govchemicalbook.com For instance, a series of S-allyl cysteine alkyl esters (ethyl, propyl, butyl, pentyl) were synthesized by reacting S-allyl cysteine with the respective dry alcohol and thionyl chloride. nih.gov Similarly, L-cysteic acid esters have been prepared through the oxidation of L-cystine with chlorine in various alcohols, which serve as both the solvent and the reactant to form the ester. researchgate.net

Structure-Reactivity Relationship: Esterification of the carboxyl group, for example in N-acetylcysteine (NAC) to form N-acetylcysteine ethyl ester (NACET), is a key strategy to increase lipophilicity. mdpi.com This enhanced lipophilicity improves cell permeability. medchemexpress.com Once inside the cell, NACET is hydrolyzed to produce NAC and cysteine. medchemexpress.com This "prodrug" approach highlights how ester modification directly influences the bioavailability and subsequent reactivity of the core molecule. The length of the alkyl chain in the ester can also influence properties; however, in a study of S-allyl cysteine ester-caffeic acid hybrids, no clear relationship was found between the alkyl chain length (from ethyl to pentyl) and antitumor properties. nih.gov The use of bulky ester groups, such as a menthyl ester, can also be employed as a chiral auxiliary to facilitate the separation of diastereomers. beilstein-journals.org

Table 3: Ester-Modified Derivatives of Cysteine and Related Compounds

| Derivative | Parent Compound | Modifying Alcohol | Purpose/Key Finding |

|---|---|---|---|

| N-Acetyl-L-cysteine methyl ester | N-Acetyl-L-cysteine | Methanol | Creation of a more lipophilic derivative. google.com |

| S-Allyl cysteine propyl/butyl/pentyl esters | S-Allyl cysteine | Propanol/Butanol/Pentanol | Investigation of alkyl chain length on activity. nih.gov |

| L-Cysteic acid methyl/ethyl/butyl esters | L-Cystine | Methanol/Ethanol/Butanol | Synthesis via direct oxidation in alcohol. researchgate.net |

Studies on Stereoisomeric Forms and Enantiopurity Control

As a chiral molecule, this compound exists as two enantiomers (D and L forms). The control and analysis of its stereochemistry are paramount, as different stereoisomers can exhibit distinct properties.

Enantiopurity Control and Synthesis: Achieving high enantiopurity is a critical goal in the synthesis of chiral molecules. One effective strategy for obtaining enantiomerically pure compounds is chiral resolution, where a racemic mixture is separated into its constituent enantiomers. A notable method involves the esterification of a racemic carboxylic acid intermediate with a chiral alcohol, such as L-(-)-menthol, to form diastereomers. beilstein-journals.org These diastereomers possess different physical properties and can be separated using standard chromatographic techniques. beilstein-journals.org Following separation, the chiral auxiliary (menthol) is removed to yield the individual enantiomers of the desired product. Enantioselective synthesis, which aims to produce a single enantiomer directly, can also be employed, with some methods for preparing S-aryl cysteine reporting enantiomeric excess greater than 96%. google.com

Stereoisomer Analysis: The separation and analysis of stereoisomers are routinely performed using chiral chromatography. nih.govyakhak.org High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), such as those derived from polysaccharides like amylose (B160209) and cellulose (B213188) phenylcarbamates, is highly effective for the enantiomeric resolution of amino acid esters. yakhak.org The choice of CSP and mobile phase composition significantly affects the separation efficiency. yakhak.org Another technique, micellar electrokinetic chromatography (MEKC), has been used for the chiral separation of N-protected amino acid esters by employing cyclodextrin (B1172386) derivatives as chiral selectors. nih.gov Furthermore, S-substituted cysteine derivatives themselves have been utilized as chiral selectors in ligand-exchange chromatography to separate enantiomers of other amino acids. nih.gov These analytical methods are crucial for determining the enantiomeric purity of synthesized compounds. For example, a developed HPLC method was able to determine an enantiomeric impurity of just 0.05% for (S)-leucine ethyl ester. yakhak.org

Computational and Theoretical Chemistry Investigations of Ethyl 2 Amino 3 Sulfanylpropanoate

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding of ethyl 2-amino-3-sulfanylpropanoate. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's geometry, orbital energies, and the nature of its chemical bonds.

Studies on L-cysteine derivatives, including its ethyl ester, have utilized DFT with functionals like ωB97X-D and large basis sets (e.g., aug-cc-pVTZ) to obtain accurate geometries and energies of the most stable conformers. nih.gov The electronic structure is characterized by the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the sulfur atom and the amino group, indicating these are the primary sites for electrophilic attack and oxidation. The LUMO is generally centered around the carbonyl group of the ester, marking it as the site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis, a common quantum mechanical tool, reveals important details about bonding and intramolecular interactions. For cysteine derivatives, NBO analysis has shown that conformational preferences are often governed by a combination of hyperconjugative and steric effects, rather than solely by intramolecular hydrogen bonds. nih.gov Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent antibonding orbital, which contributes to the stability of certain conformations.

The table below summarizes key electronic properties that could be expected for this compound based on typical quantum mechanical calculations.

| Property | Description | Typical Findings |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and susceptibility to electrophilic attack. | Relatively high, with major contributions from the sulfur and nitrogen lone pairs. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and susceptibility to nucleophilic attack. | Localized on the π* orbital of the C=O bond. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Significant, due to the presence of polar N-H, C=O, and S-H bonds. |

| NBO Charges | Calculated atomic charges based on the NBO analysis. | Negative charges on oxygen, nitrogen, and sulfur atoms; positive charges on the carbonyl carbon and hydrogens of the amino and thiol groups. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from rotations around its single bonds, gives rise to numerous possible conformations with different energies. Conformational analysis aims to identify the most stable of these structures.

A detailed conformational analysis of L-cysteine ethyl ester has been performed using a combination of ¹H NMR spectroscopy and quantum chemical calculations. nih.gov These studies have shown that even in the gas phase, the molecule adopts specific preferred conformations. The stability of these conformers is not significantly altered by the presence of a solvent, suggesting that intramolecular forces play a dominant role in determining the molecule's shape. nih.gov The most stable conformations are those that minimize steric hindrance while maximizing stabilizing hyperconjugative interactions. nih.gov

While specific molecular dynamics (MD) simulations for isolated this compound are not extensively documented in the literature, MD simulations of related systems, like L-cysteine in aqueous solutions, provide valuable insights. rsc.org MD simulations would be expected to show the dynamic transitions between different stable conformations identified through static conformational analysis. Such simulations could also model the molecule's interactions with solvent molecules, revealing how hydrogen bonding and other intermolecular forces influence its conformational landscape over time.

The primary dihedral angles that define the conformation of this compound are:

χ1 (N-Cα-Cβ-S): Rotation around the Cα-Cβ bond.

χ2 (Cα-Cβ-S-H): Rotation around the Cβ-S bond.

ψ (N-Cα-C=O): Rotation around the Cα-C bond.

φ (C-N-Cα-C): Rotation around the N-Cα bond.

The table below presents a hypothetical summary of the most stable conformers based on studies of similar molecules. nih.gov

| Conformer | Dihedral Angle χ1 (°) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| I | -60 (gauche) | 0.00 | Hyperconjugation (σC-H -> σ*C-S) |

| II | 180 (anti) | ~0.5 - 1.0 | Minimized steric repulsion |

| III | +60 (gauche) | ~0.2 - 0.8 | Hyperconjugation |

Elucidation of Reaction Mechanisms and Transition State Theory

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this could involve modeling reactions such as oxidation, ester hydrolysis, or peptide bond formation.

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. youtube.comyoutube.com According to TST, the rate of a reaction is related to the free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state. youtube.com

Computational studies on the oxidation of cysteine residues have shown that reactions with radicals, such as the hydroxyl radical, proceed through specific transition states. nih.gov For this compound, the thiol group is a primary site of oxidation. A computational study of its oxidation would involve locating the transition state for hydrogen abstraction from the S-H bond by an oxidizing agent. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Similarly, the hydrolysis of the ethyl ester can be modeled. Both acid- and base-catalyzed hydrolysis mechanisms proceed through tetrahedral intermediates. pressbooks.pub Computational modeling can map out the potential energy surface for these reactions, identifying the transition states for the nucleophilic attack on the carbonyl carbon and the subsequent elimination of the ethoxy group.

| Reaction Type | Key Mechanistic Features | Information from TST |

| Thiol Oxidation | Hydrogen atom transfer from the S-H bond to an oxidizing species. | Calculation of the activation barrier (ΔG‡) for H-abstraction. |

| Ester Hydrolysis (Base-catalyzed) | Nucleophilic attack by OH⁻ on the carbonyl carbon, forming a tetrahedral intermediate. The transition state would resemble this intermediate. | Determination of the rate-determining step by comparing the activation energies for the formation and breakdown of the intermediate. |

| Ester Hydrolysis (Acid-catalyzed) | Protonation of the carbonyl oxygen, followed by nucleophilic attack by water. | The activation energy will be influenced by the stability of the protonated transition state. |

Predictive Modeling for Novel Reactivity and Selectivity

Predictive modeling uses computational methods to forecast the chemical behavior of molecules in new contexts. This can involve predicting the reactivity of different sites within the molecule or forecasting the outcome of reactions under various conditions.

For this compound, predictive models can be built based on its calculated electronic properties. For example, the regions of the molecule with the highest HOMO density (the sulfur and nitrogen atoms) are predicted to be the most reactive towards electrophiles. Conversely, the LUMO's localization on the carbonyl group predicts its reactivity towards nucleophiles.

Machine learning algorithms, trained on datasets of known chemical reactions, are increasingly used to predict reactivity. For instance, models have been developed to predict the reactivity of cysteine residues in proteins based on their local environment. nih.gov A similar approach could be applied to this compound to predict its reactivity in different chemical environments or its potential to participate in specific catalytic cycles.

Predictive modeling can also be used to design new reactions. By computationally screening different reactants and catalysts, it is possible to identify conditions that would favor a desired chemical transformation with high selectivity. For example, one could model the reaction of this compound with various electrophiles to predict which would react selectively at the sulfur atom versus the nitrogen atom. This is particularly relevant for its use as a synthetic building block, where controlling regioselectivity is crucial.

Advanced Methodologies and Innovative Technologies Employing Ethyl 2 Amino 3 Sulfanylpropanoate

Continuous Flow Chemistry for Optimized Synthesis and Reactions

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages over traditional batch processing such as enhanced safety, improved reaction control, and scalability. d-nb.infomdpi.com In the context of peptide synthesis, continuous flow methods are being developed to streamline the production of these complex molecules. yokogawa.com

Recent advancements have seen the development of fully automated fast-flow peptide synthesis (AFPS) systems. chimia.ch These systems utilize HPLC pumps to deliver reagents to a mixer, where amino acid activation occurs in a heated loop before coupling in a reactor at elevated temperatures. chimia.ch This approach has been successfully used to synthesize proteins. chimia.ch The integration of in-line analytical techniques, such as UV spectroscopy, allows for real-time monitoring of the reaction progress, ensuring optimal conditions are maintained throughout the synthesis. yokogawa.comchimia.ch

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS), particularly solid-phase peptide synthesis (SPPS), is a cornerstone of modern peptide and protein chemistry. peptide.combachem.com This technique involves anchoring the initial amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. peptide.combachem.com Ethyl 2-amino-3-sulfanylpropanoate and its parent amino acid, cysteine, are crucial components in many SPPS strategies, especially for the synthesis of complex peptides and proteins. researchgate.netcsic.es

One of the key applications involving cysteine in SPPS is native chemical ligation (NCL). peptide.comnih.gov NCL is a powerful method for joining unprotected peptide segments in aqueous solution. peptide.com This reaction occurs between a peptide with an N-terminal cysteine and another peptide with a C-terminal thioester, forming a stable amide bond. peptide.comnih.gov This methodology is invaluable for the synthesis of large proteins and cyclic peptides. nih.gov

The choice of protecting groups for the thiol side chain of cysteine is critical to prevent side reactions during SPPS. csic.es Various protecting groups are employed to ensure the integrity of the cysteine residue throughout the synthesis. csic.es The development of novel linkers and resins continues to improve the efficiency and scope of SPPS for cysteine-containing peptides. nih.govgoogle.com

Table 1: Comparison of Peptide Synthesis Technologies

| Technology | Typical Peptide Length | Key Advantages | Limitations |

|---|---|---|---|

| Liquid-Phase Peptide Synthesis (LPPS) | < 10 amino acids | Suitable for large-scale synthesis, direct process monitoring. bachem.com | Solubility issues for longer peptides, slower process. bachem.com |

| Solid-Phase Peptide Synthesis (SPPS) | < 80 amino acids | Rapid, stepwise approach, platform technology. bachem.com | Challenges with very long or complex sequences. chimia.chbachem.com |

| Native Chemical Ligation (NCL) | 30-150 amino acids | Generation of long peptides and cyclic peptides, functionalization is possible. bachem.com | Requires a cysteine residue at the ligation site. bachem.com |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | > 150 amino acids | Ligation of peptide fragments, no cysteine requirement for ligation. bachem.com | Requires a suitable ligation site. bachem.com |

Microfluidic Reactor Systems for High-Throughput Experimentation

Microfluidic reactor systems, also known as microreactors, offer significant advantages for chemical synthesis and analysis due to their small dimensions and high surface-to-volume ratios. mdpi.com These systems provide rapid mixing and precise control over reaction conditions, making them ideal for high-throughput experimentation and process optimization. mdpi.com

The use of microreactors can lead to increased reaction yields and reduced reaction times compared to conventional batch reactors. mdpi.com The enhanced mass transport in microfluidic channels is particularly beneficial for reactions that are limited by the rate of diffusion. mdpi.com

While direct research on the use of this compound in microfluidic reactors is not extensively documented in the provided results, the principles of microfluidics are highly applicable to reactions involving this compound. For example, the saponification of ethyl acetate, a reaction sharing the ester functional group with this compound, has been successfully studied and optimized in various microreactor setups. mdpi.com These studies demonstrate the potential for microfluidic systems to enhance the efficiency of reactions involving cysteine esters.

Advanced Catalysis in the Transformation of Cysteine Esters

Catalysis plays a pivotal role in the transformation of cysteine esters, enabling a wide range of chemical modifications. The thiol group of cysteine is a key target for catalytic reactions, allowing for the introduction of various functional groups and the formation of important chemical bonds.

One area of active research is the catalytic oxidation of the thiol group. For instance, the oxidation of 2-amino-3-sulfhydryl propanoic acid (cysteine) has been studied using catalysts like 2,6-dicarboxypyridinium fluorochromate (DCPFC). researchgate.net Such studies provide insights into the reaction kinetics and mechanisms, which are crucial for developing controlled and selective oxidation processes.

Enzyme catalysis also offers a powerful tool for modifying cysteine and its derivatives. Enzymes can catalyze reactions with high specificity and under mild conditions, making them attractive for green chemistry applications. ncert.nic.in The use of enzymes in conjunction with cysteine derivatives can lead to the synthesis of valuable chiral compounds and complex biomolecules.

Furthermore, cysteine and its esters can act as ligands or capping agents in the synthesis of metal nanoparticles, such as gold and silver nanoparticles. researchgate.netrsc.org The thiol group strongly binds to the metal surface, influencing the size, shape, and stability of the nanoparticles. researchgate.net These functionalized nanoparticles have potential applications in various fields, including catalysis and nanomedicine.

Derivatization Techniques for Academic Analytical Research

Derivatization is a common strategy in analytical chemistry to improve the detection and separation of analytes. For this compound and its parent amino acid, cysteine, derivatization of the amino, carboxyl, and thiol groups can enhance their volatility for gas chromatography (GC) or improve their ionization efficiency for mass spectrometry (MS). nih.govnih.gov

A variety of reagents are used for the derivatization of amino acids. For example, ethyl chloroformate can be used in a one-step derivatization of amino acids in an aqueous medium, forming N-ethoxycarbonyl amino acid ethyl esters. nih.gov This method is convenient and allows for the preparation of various ester derivatives. nih.gov Another approach involves a two-step derivatization, such as esterification with methanol (B129727) followed by acylation with pentafluoropropionic anhydride (B1165640), which is suitable for GC-MS analysis. mdpi-res.com

For liquid chromatography (LC) analysis, pre-column derivatization with reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) can be employed. nih.govresearchgate.net This method allows for the rapid and sensitive analysis of amino acids in biological fluids by LC-MS/MS. nih.gov

Derivatization is not only used for improving analytical detection but also for modifying the properties of molecules for specific applications. For instance, the conjugation of cysteine to polymers can enhance their muco- and tissue-adhesive properties, which is relevant for drug delivery systems. nih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Functional Group Targeted | Analytical Technique | Reference |

|---|---|---|---|

| Ethyl Chloroformate | Amino and Carboxyl groups | GC-FID, GC-MS | nih.govresearchgate.net |

| Pentafluoropropionic Anhydride | Amino group (after esterification) | GC-MS | mdpi-res.com |

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Amino group | LC-MS/MS | nih.govresearchgate.net |

| Bromoethylamine/N-(iodoethyl)-trifluoroacetamide | Thiol group | MS | nih.gov |

Future Trajectories and Emerging Research Opportunities

Integration in Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which focuses on systems of two or more molecules held together by non-covalent interactions, presents a significant frontier for Ethyl 2-amino-3-sulfanylpropanoate. The compound's amine and thiol groups are excellent candidates for forming hydrogen bonds, while the thiol group can also coordinate with metal ions or form disulfide bridges, a key interaction in protein folding. researchgate.netmdpi.com These characteristics make it an ideal building block for designing self-assembling systems.

Future research is likely to focus on harnessing these interactions to create ordered nanostructures. For instance, researchers have already demonstrated that L-cysteine can form mixed self-assembled monolayers on gold surfaces through its thiol group. rsc.org Similar principles can be applied to CEE to create functionalized surfaces with tailored properties.

Moreover, the amphiphilic nature that can be imparted to CEE derivatives is a key driver for self-assembly. By attaching a hydrophobic moiety, such as a bile acid, to the amino group, researchers have synthesized N-lithocholyl-(cysteine ethyl ester) which self-assembles into spherical or burl-like aggregates in solution. mdpi.com A recent study detailed the design of self-assembling nanoparticles from block copolymers based on poly(cysteine), where the thiol groups were protected. These nanoparticles show promise for antioxidant chemotherapy and in treating conditions like sepsis by extending the bioavailability of the antioxidant. nih.gov

The ability to form hydrogels is another promising avenue. Amino acids and their derivatives are known to form supramolecular hydrogels driven by interactions like hydrogen bonding and π-π stacking. mdpi.com CEE could be a key component in creating stimuli-responsive "smart" hydrogels that respond to changes in pH, temperature, or the presence of specific metal ions, with potential applications in drug delivery and tissue engineering.

Exploration in Materials Science for Functional Polymers

The trifunctional nature of this compound makes it an attractive monomer or functional side-group for the development of advanced polymers. The thiol group is particularly valuable, offering a reactive handle for cross-linking, polymerization via thiol-ene reactions, or for grafting the polymer onto surfaces like gold nanoparticles.

Emerging research focuses on creating polymers with specific biological or electronic functions. For example, poly(cysteine)-based materials are being explored for their antioxidant properties. nih.gov Incorporating CEE into polymer backbones could lead to new biocompatible and biodegradable materials for medical implants or drug delivery vehicles. The ester and amine groups provide sites for further modification, allowing for the attachment of drugs, targeting ligands, or imaging agents.

A study in 2023 demonstrated the potential of self-assembling nanoparticles derived from PEG-block-poly(cysteine) copolymers in sepsis treatment. nih.gov This highlights the move towards creating sophisticated polymer-based drugs where the polymer itself is a key component of the therapeutic action. Future work could involve copolymerizing CEE with other functional monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), to create materials with a range of properties, from thermal stability to semiconductivity. researchgate.net The synthesis of block copolymers combining poly(2-oxazoline)s with poly(amino acid)s further illustrates a strategy where CEE could be incorporated to create amphiphilic structures that self-assemble in aqueous solutions. mdpi.com

Sustainable and Resource-Efficient Synthesis Strategies

The conventional synthesis of this compound involves the esterification of L-cysteine with ethanol (B145695), often using reagents like thionyl chloride, which raises environmental and safety concerns. chemicalbook.com A key future direction is the development of greener, more sustainable synthetic routes that align with the principles of green chemistry, focusing on high atom economy, use of benign solvents, and reduction of hazardous waste.

One of the most promising approaches is the use of biocatalysis. Enzymes, such as lipases, could be employed to catalyze the esterification reaction under mild conditions, often in aqueous solutions or green solvents, eliminating the need for harsh chemicals. Another avenue is the exploration of biotransformation, where microorganisms are engineered to produce CEE or its precursors. A study has already shown that CEE is a more efficient inducer for the overproduction of glutathione (B108866) (GSH) in Saccharomyces species compared to cysteine. nih.gov This demonstrates the potential of using biological systems for efficient production.

| Inducer | Relative GSH Yield (CEE vs. Cysteine) | Intracellular GSH Content (Cysteine) | Intracellular GSH Content (CEE) |

|---|---|---|---|

| Cysteine vs. CEE | CEE yields >2.2 times more GSH | 2.29 ± 0.29% | 3.65 ± 0.23% |

Development of Novel Methodologies for Complex Molecular Construction

This compound is not just an end product but a valuable starting material—a chiral building block—for synthesizing more complex molecules. chemscene.com Its three distinct functional groups (amine, thiol, and ester) can be manipulated selectively, allowing for its precise incorporation into larger structures such as peptides, pharmaceuticals, and complex natural products.

A significant area of research is its use in peptide synthesis. The traditional method of peptide synthesis proceeds from the C-terminus to the N-terminus (C-N-SPPS), which can be resource-intensive. nih.gov Novel methods are being explored, and CEE derivatives are proving crucial. For example, the efficient synthesis of Fmoc-aminoacyl-N-ethylcysteine units has been developed as a key component for producing peptide thioesters, which are important intermediates in modern peptide synthesis, including N- to C-direction synthesis. rsc.org

The unique reactivity of the thiol group is central to its utility. It enables specific chemical ligations, such as native chemical ligation, for building large proteins from smaller peptide fragments. It can also be used to create cyclic peptides, which often have enhanced stability and biological activity compared to their linear counterparts.

Future research will likely focus on developing new protecting group strategies that allow for the orthogonal modification of the amine, thiol, and carboxyl groups within the CEE molecule. This would unlock its full potential as a trifunctional linker, enabling the construction of precisely defined molecular architectures, including antibody-drug conjugates, branched polymers, and intricate supramolecular cages.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-3-sulfanylpropanoate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of 2-amino-3-sulfanylpropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux temperatures. Key parameters include molar ratios (ethanol:acid ~ 3:1), reaction time (~6–8 hours), and catalyst concentration (1–2% v/v). Post-synthesis, vacuum distillation or recrystallization (using ethanol/water mixtures) is employed for purification .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- TLC (Silica gel GF254, mobile phase: chloroform/methanol 9:1, Rf ~0.5) for preliminary purity checks .

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 220 nm) for quantitative purity (>98.5%) .

- NMR (¹H/¹³C in D₂O or DMSO-d₆) to confirm ester (-COOEt, δ ~1.2–1.4 ppm) and sulfhydryl (-SH, δ ~1.6 ppm) groups .

Q. What are the stability considerations for long-term storage?

The compound is hygroscopic and light-sensitive. Recommended storage: desiccated (silica gel), sealed under inert gas (N₂/Ar), at 2–8°C in amber glass. Degradation products (e.g., disulfide dimers) form under oxidative conditions, necessitating periodic purity checks via HPLC .

Q. How is this compound applied in enzymatic or metabolic studies?

It serves as a cysteine analog in enzyme inhibition assays (e.g., cysteine proteases like caspases) due to its sulfhydryl group. Protocols involve pre-incubation with enzymes at pH 7.4 (PBS buffer) and monitoring activity loss via fluorometric substrates .

Advanced Research Questions

Q. How can synthetic yields be optimized for scaled-up production?

Lab-scale batch processes (reflux) achieve ~70–80% yield. For scale-up, continuous flow systems (microreactors) with precise temperature/pressure control improve efficiency (>90% yield) by minimizing side reactions (e.g., over-esterification). Catalyst screening (e.g., immobilized lipases vs. H₂SO₄) may reduce downstream purification costs .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

Conflicting stability reports (e.g., pH 5–7 vs. pH >8) require controlled kinetic studies. Use buffered solutions (phosphate/citrate) at 25°C, monitor degradation via LC-MS. For example, disulfide formation accelerates above pH 7.5, while acidic conditions stabilize the thiol group .

Q. How does the compound’s stereochemistry influence its reactivity in peptide coupling reactions?

The (2R)-configuration (L-enantiomer) enhances compatibility with biological systems. Racemization risks during synthesis are mitigated by low-temperature coupling (0–5°C) and chiral catalysts (e.g., HOBt/DCC). Chiral HPLC (Chiralpak IA column) validates enantiomeric excess (>99%) .

Q. What advanced techniques validate its role in redox-sensitive metabolic pathways?

Isotopic labeling (³⁵S or ¹³C) tracks incorporation into glutathione analogs. Couple with LC-MS/MS to identify adducts (e.g., S-glutathionylation products). In vitro models (HepG2 cells) assess intracellular thiol-disulfide balance via fluorescent probes (e.g., ThioTracker) .

Q. How do hygroscopicity challenges impact formulation for in vivo studies?

Hygroscopicity complicates dosing accuracy. Lyophilization with cryoprotectants (trehalose/mannitol) produces stable powders. For aqueous solutions, use degassed, N₂-sparged buffers and anaerobic handling chambers to prevent oxidation .

Methodological Notes

- Contradiction Management : Cross-validate purity assays (e.g., HPLC + NMR) to address batch variability .

- Ethical Compliance : Adhere to institutional guidelines for handling hygroscopic/oxidizable compounds (e.g., fume hoods, PPE) .

- Data Reproducibility : Document reaction parameters (catalyst type, solvent ratios) and storage conditions meticulously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.